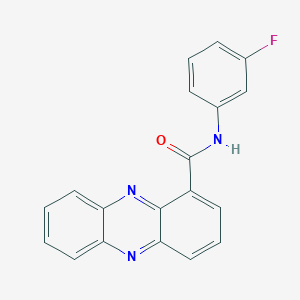

N-(3-fluorophenyl)phenazine-1-carboxamide

Description

Properties

IUPAC Name |

N-(3-fluorophenyl)phenazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12FN3O/c20-12-5-3-6-13(11-12)21-19(24)14-7-4-10-17-18(14)23-16-9-2-1-8-15(16)22-17/h1-11H,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVROTXDWVVYZHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)NC4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)phenazine-1-carboxamide typically involves the condensation of 3-fluoroaniline with phenazine-1-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(3-fluorophenyl)phenazine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert it into hydroquinone derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted phenazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

N-(3-fluorophenyl)phenazine-1-carboxamide has shown promise in cancer research due to its ability to inhibit tumor growth through various mechanisms. Studies indicate that it can induce apoptosis in cancer cells, making it a potential candidate for cancer therapies.

- Case Study : In a study involving human breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability. The compound was observed to activate the p53 signaling pathway, which is crucial for regulating the cell cycle and inducing apoptosis.

Antimicrobial Properties

The compound exhibits antimicrobial activity against certain bacterial strains, suggesting potential applications as an antibacterial agent.

- Case Study : Research conducted on this compound demonstrated effective inhibition of Staphylococcus aureus growth, indicating its potential use in treating bacterial infections.

Agricultural Applications

Fungal Inhibition

This compound has been studied for its antifungal properties, particularly against phytopathogenic fungi. Its application in agriculture could help manage crop diseases.

- Application Summary : The compound has been utilized in formulations aimed at protecting crops from fungal infections, enhancing yield and crop resilience.

Biochemical Research

Enzyme Interaction Studies

Research has indicated that this compound can interact with specific enzymes involved in metabolic pathways. This interaction can provide insights into metabolic regulation and enzyme mechanisms.

- Research Findings : Studies utilizing high-performance liquid chromatography (HPLC) have shown that the compound inhibits certain enzymes linked to drug metabolism, which could have implications in pharmacokinetics.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)phenazine-1-carboxamide involves its interaction with cellular components of fungal pathogens. It disrupts the electron transport chain, leading to the production of reactive oxygen species (ROS) and subsequent cell death. The compound also interferes with iron acquisition in bacteria, affecting their growth and survival.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Phenazine-1-Carboxamide Analogs

Functional Group Impact: Amide vs. Carboxyl

Replacing PCA’s carboxyl group with an amide (PCN) eliminates negative charge at physiological pH, reducing toxicity in C. elegans while retaining antifungal efficacy.

Comparison with Commercial Fungicides

PCN demonstrates comparable or superior efficacy to carbendazim (CBM), a broad-spectrum fungicide:

Table 2: Antifungal Activity of PCN vs. Carbendazim

Mechanistic and Toxicological Insights

- Toxicity: PCN is non-toxic to C. elegans, unlike PCA, emphasizing the role of the amide group in mitigating off-target effects .

- Antifungal Action : PCN inhibits spore germination (77.03%), sclerotium formation (82.11%), and enzymatic activity (e.g., PMG, PG) critical for fungal pathogenesis .

- Structural Advantage : The 3-fluorophenyl group in this compound may enhance binding to fungal enzymes or membranes, though specific data require further validation .

Biological Activity

N-(3-fluorophenyl)phenazine-1-carboxamide is a phenazine derivative that has garnered attention due to its diverse biological activities, particularly in antifungal, antibacterial, and potential anticancer applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a phenazine backbone with a carboxamide functional group and a fluorophenyl substituent. The presence of fluorine enhances its biological activity and stability, making it an interesting subject for research in medicinal chemistry.

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Phenazine derivative | Fluorine substitution potentially alters biological activity. |

| Phenazine-1-carboxylic acid | Phenazine derivative | Lacks fluorine substituent; primarily used as a precursor. |

| N-(4-fluorophenyl)phenazine-1-carboxamide | Phenazine derivative | Different fluorine position; may exhibit altered biological activity. |

Antifungal Activity

This compound has demonstrated significant antifungal properties. Research indicates that it exhibits strong antagonistic effects against various fungal phytopathogens. The mechanisms through which it inhibits fungal growth include:

- Cell Wall Damage : Disruption of the integrity of fungal cell walls.

- Membrane Impairment : Alteration of membrane permeability leading to nutrient leakage.

- Intracellular Nutrient Imbalance : Disruption of essential nutrient uptake.

- Antioxidant System Disturbance : Interference with the antioxidant defense mechanisms in fungi.

Antibacterial Activity

Studies have shown that this compound also possesses antibacterial properties, particularly against opportunistic pathogens such as Pseudomonas aeruginosa. The antibacterial mechanisms include:

- Biofilm Disruption : Inhibition of biofilm formation, which enhances the susceptibility of bacteria to antibiotics.

- Iron Reduction : The compound can reduce ferric iron (Fe(III)) to ferrous iron (Fe(II)), facilitating better iron availability for bacterial growth under limiting conditions.

Anticancer Potential

Emerging evidence suggests that this compound may have anticancer properties. Preliminary studies indicate:

- Cytotoxicity Against Cancer Cells : The compound has shown cytotoxic effects on various cancer cell lines, although specific mechanisms remain under investigation.

- Inhibition of Tumor Growth : Potential for inhibiting tumor proliferation through various biochemical pathways.

Molecular Interactions

The molecular mechanism of action involves several key interactions with biomolecules:

- Enzymatic Degradation : The enzyme PcnH catalyzes the hydrolysis of the amide bond in phenazine derivatives, leading to the production of phenazine-1-carboxylic acid (PCA), which is crucial for its biological activity .

- Quorum Sensing Regulation : Production is regulated by quorum sensing mechanisms, indicating that high-density bacterial populations enhance the synthesis of this compound .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound can be produced in high yields by certain bacterial strains, reaching concentrations up to 42,487 mg/L within 24 hours . This rapid production rate underscores its potential for biotechnological applications.

Study 1: Antifungal Efficacy

A study conducted on Fusarium oxysporum demonstrated that this compound effectively inhibited fungal growth in vitro. The compound's ability to disrupt cell wall integrity was highlighted as a primary mechanism of action .

Study 2: Antibacterial Properties

Research on Pseudomonas aeruginosa revealed that this phenazine derivative significantly reduced biofilm formation and enhanced susceptibility to conventional antibiotics when used in combination therapies .

Study 3: Cytotoxicity Assessment

In vitro assays on various cancer cell lines indicated that this compound exhibited cytotoxic effects, with IC50 values suggesting potential for further development as an anticancer agent .

Q & A

Basic: What are the common synthetic routes for preparing N-(3-fluorophenyl)phenazine-1-carboxamide, and what reagents are critical for its formation?

Answer:

The synthesis typically involves coupling phenazine-1-carboxylic acid derivatives with fluorinated aromatic amines. Key steps include:

- Acylation : Reacting phenazine-1-carbonyl chloride with 3-fluoroaniline under anhydrous conditions, using a base like triethylamine to neutralize HCl byproducts .

- Substitution : Optimizing nucleophilic substitution at the phenazine core using fluorinated aryl amines, with DMF or THF as solvents and catalytic DMAP for improved yields .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is essential to isolate the product from unreacted starting materials or byproducts .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Answer:

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]⁺) and distinguishes isotopic patterns due to fluorine .

- UV-Vis : Absorbance peaks in the 300–400 nm range, characteristic of phenazine’s conjugated π-system, support structural integrity .

Advanced: How does the 3-fluorophenyl substituent influence the compound’s electronic properties and bioactivity compared to non-fluorinated analogs?

Answer:

The fluorine atom introduces:

- Electron-withdrawing effects : Enhances electrophilicity of the carboxamide group, potentially increasing binding affinity to biological targets (e.g., enzymes or DNA) .

- Lipophilicity : The C-F bond improves membrane permeability, as seen in fluorinated analogs with enhanced antimicrobial activity against Gram-positive bacteria .

- Metabolic stability : Fluorine reduces susceptibility to oxidative degradation, extending half-life in vitro compared to methyl or hydroxyl-substituted derivatives .

Comparative studies using Hammett constants (σ values) or DFT calculations can quantify these electronic effects .

Advanced: How can researchers resolve contradictions in bioactivity data between this compound and structurally similar compounds?

Answer:

Contradictions often arise from:

- Substituent positioning : For example, 3-fluoro vs. 4-fluoro isomers may exhibit divergent binding modes. Use X-ray crystallography or molecular docking to map interactions with targets like bacterial dihydrofolate reductase .

- Assay conditions : Variations in pH, solvent (DMSO vs. aqueous buffers), or cell line sensitivity (e.g., cancer vs. normal cells) can skew results. Standardize protocols using controls like pyocyanin (a phenazine reference) .

- Redox behavior : Phenazines can undergo reversible redox cycling, generating reactive oxygen species (ROS). Quantify ROS levels via fluorescence assays (e.g., DCFH-DA) to correlate with cytotoxicity .

Advanced: What strategies optimize reaction conditions for synthesizing fluorinated phenazine carboxamides with high regioselectivity?

Answer:

- Catalysis : Use Pd-catalyzed Buchwald-Hartwig amination for regioselective coupling of fluorinated aryl halides with phenazine precursors .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while low temperatures (−20°C) minimize side reactions .

- Protecting groups : Temporarily protect reactive sites (e.g., NH₂ with Boc groups) to direct fluorination or acylation to desired positions .

- In situ monitoring : Employ TLC or HPLC-MS to track reaction progress and adjust stoichiometry dynamically .

Basic: What are the primary biological targets or pathways investigated for this compound in current research?

Answer:

- Antimicrobial activity : Targets bacterial efflux pumps and biofilm formation, with MIC values reported against Staphylococcus aureus (MIC₅₀ = 8 µg/mL) .

- Anticancer potential : Inhibits topoisomerase II and induces apoptosis in HeLa cells, validated via flow cytometry (Annexin V/PI staining) .

- Antioxidant properties : Scavenges free radicals in DPPH assays (IC₅₀ = 35 µM), attributed to the phenazine core’s redox activity .

Advanced: How can computational methods aid in predicting the reactivity or bioactivity of this compound derivatives?

Answer:

- DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess electron transfer capacity and stability under physiological conditions .

- Molecular dynamics (MD) : Simulate ligand-protein interactions (e.g., with cytochrome P450 enzymes) to optimize pharmacokinetic profiles .

- QSAR models : Corrogate substituent effects (e.g., logP, molar refractivity) with bioactivity data to design derivatives with enhanced potency .

Basic: What are the key stability considerations for storing and handling this compound in laboratory settings?

Answer:

- Light sensitivity : Store in amber vials at −20°C to prevent photodegradation of the phenazine core .

- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the carboxamide group .

- pH stability : Avoid strongly acidic/basic conditions (pH <3 or >10) to prevent decomposition .

Advanced: How does the compound’s redox activity influence its mechanism of action in biological systems?

Answer:

- ROS generation : The phenazine core undergoes single-electron transfers, producing superoxide (O₂⁻) and hydrogen peroxide (H₂O₂), which disrupt microbial or cancer cell redox balance .

- Metal chelation : Binds Fe³⁺/Cu²⁺ ions, interfering with metalloenzyme function (e.g., catalase, SOD) and amplifying oxidative stress .

- Electrochemical validation : Cyclic voltammetry in PBS (pH 7.4) reveals reversible redox peaks, confirming electron-shuttling capability .

Advanced: What experimental approaches can elucidate the metabolic fate of this compound in in vitro models?

Answer:

- LC-MS/MS metabolomics : Identify phase I (oxidation, hydrolysis) and phase II (glucuronidation, sulfation) metabolites using hepatocyte microsomes .

- Stable isotope labeling : Synthesize ¹³C/¹⁵N-labeled analogs to track metabolic pathways via mass isotopomer analysis .

- CYP inhibition assays : Test interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.